molecular formula C7H8N2O B1417471 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 5661-01-8

6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B1417471
CAS No.: 5661-01-8
M. Wt: 136.15 g/mol
InChI Key: RCTLNIIGJAMFQP-UHFFFAOYSA-N
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Description

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves cyclocondensation reactions. One common method involves the reaction of cyclopentanone derivatives with urea or thiourea under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but contains a nitrile group.

    6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: Contains additional carbonyl groups.

    6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine: Features a thiazole ring fused with the pyrimidine ring.

Uniqueness

6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying properties and applications .

Properties

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLNIIGJAMFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282819
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-01-8
Record name 5661-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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